Serum Nuclease Half-Life: 6-Azathymidine CEP Oligonucleotides vs. Thymidine (Unmodified) and 5-Bromodeoxyuridine CEP Controls
Oligonucleotides bearing a 3'-terminal cap of three 6-azathymidine residues synthesized from 6-azathymidine CEP exhibit a 7- to 12-fold increase in half-life in 10% heat-inactivated fetal calf serum (FCS) compared to unmodified oligonucleotides, with the magnitude scaling with the number of modified residues [1]. By contrast, a 3'-cap of three 5-bromo-2'-deoxyuridine (5-Br dU) residues provides only an approximate 2-fold increase in serum half-life over its matched control [1]. Comparative half-life values for 6-azathymidine: a single modification at the 3'-terminus provides approximately 3-fold stabilization; two modifications provide approximately 7-fold; a three-residue cap yields 7- to 12-fold stabilization depending on the exact terminal positioning [1]. The 6-aza-2'-deoxycytidine (6-aza dC) analog also delivers a 10-fold half-life increase, confirming the aza modification class effect, but the 6-azathymidine variant is distinguished by its superior combination of stability gain with modest duplex destabilization [1].
| Evidence Dimension | Oligonucleotide half-life in 10% heat-inactivated fetal calf serum (3'-exonuclease degradation) |
|---|---|
| Target Compound Data | 6-Azathymidine CEP-derived ODN: t½ = 3.5 h (ODN B, 3 mod at n-1,n-2,n-3; ~7-fold vs. control A); t½ = 3.7 h (ODN D, 3 mod at n,n-1,n-2; ~12-fold vs. control C). Single mod: ~3-fold; double mod: ~7-fold. |
| Comparator Or Baseline | Unmodified thymidine control: ODN A t½ = 0.5 h; ODN C t½ = 0.3 h. 5-Br dU CEP-derived ODN (ODN J): ~2-fold vs. control I. 6-Aza dC CEP-derived ODN (ODN H): t½ = 10 h vs. control G t½ = 1 h (~10-fold). |
| Quantified Difference | 6-AzaT: 7–12× over unmodified; 5-Br dU: ~2× over unmodified. Ratio of 6-azaT benefit to 5-Br dU benefit: approximately 3.5–6× greater stabilization. |
| Conditions | 16-mer antisense oligonucleotide sequence 5'-d(TCCAGGTGTCGGCATC); DMEM medium supplemented with 10% heat-inactivated (55 °C, 30 min) fetal calf serum; degradation monitored by loss of full-length ODN via HPLC analysis; 37 °C incubation. |
Why This Matters
For procurement decisions, 6-azathymidine CEP is the rational choice when nuclease resistance exceeding approximately 5-fold over unmodified DNA is required without resorting to backbone modifications that may compromise other properties — a performance window that 5-Br dU CEP (only ~2-fold) cannot reach.
- [1] Sanghvi YS, Hoke GD, Freier SM, Zounes MC, Gonzalez C, Cummins L, Sasmor H, Cook PD. Antisense oligodeoxynucleotides: synthesis, biophysical and biological evaluation of oligodeoxynucleotides containing modified pyrimidines. Nucleic Acids Research. 1993;21(14):3197-3203. DOI: 10.1093/nar/21.14.3197. Half-life data from Table 3 and accompanying text. View Source
